1-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)methanamine;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)methanamine;hydrochloride typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: This can be achieved through the reaction of 4-methoxybenzaldehyde with an appropriate amine under reductive amination conditions.
Introduction of the Thiophenylmethyl Group: The intermediate is then reacted with thiophen-3-ylmethyl chloride in the presence of a base to form the desired product.
Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The amine group can be reduced to form an alkylamine.
Substitution: The thiophenylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the amine group would yield an alkylamine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amine-containing compounds.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive amines.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)methanamine;hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-N-methylmethanamine: Lacks the thiophenylmethyl group.
1-(4-methoxyphenyl)-N-(2-thienylmethyl)methanamine: Similar structure but with a different thiophene substitution pattern.
Uniqueness
1-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)methanamine;hydrochloride is unique due to the presence of both the methoxyphenyl and thiophenylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS.ClH/c1-15-13-4-2-11(3-5-13)8-14-9-12-6-7-16-10-12;/h2-7,10,14H,8-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFUBTRTIDBNMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CSC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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